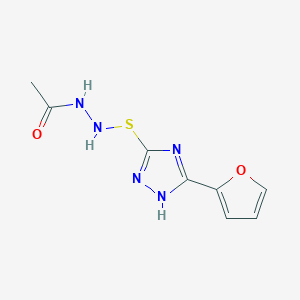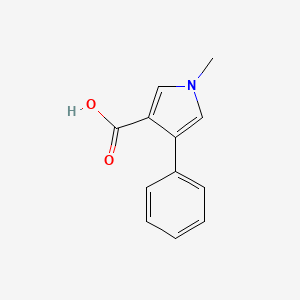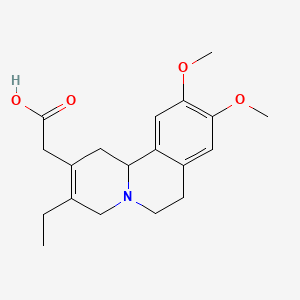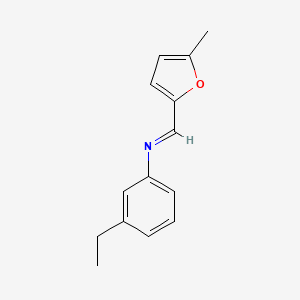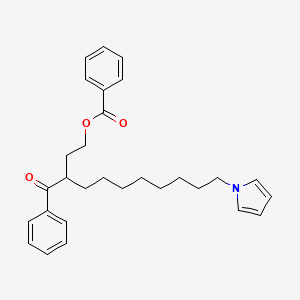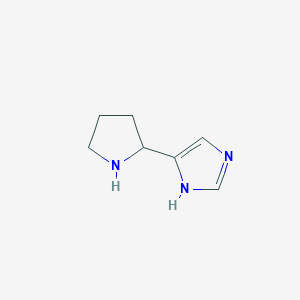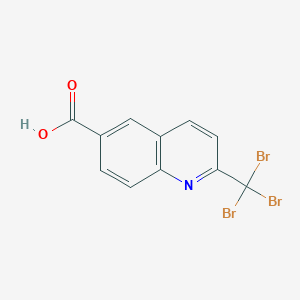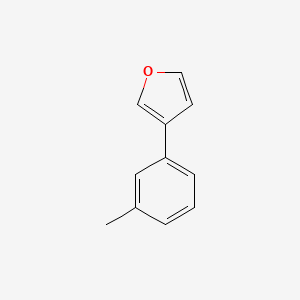
3-(3-Methylphenyl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(m-Tolyl)furan:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(m-Tolyl)furan can be achieved through several methods. One common approach involves the Paal-Knorr synthesis , where a 1,4-dicarbonyl compound reacts with a primary amine to form the furan ring. In this case, the starting materials would be a suitable 1,4-dicarbonyl compound and m-toluidine. The reaction typically requires an acidic catalyst and is carried out under reflux conditions.
Another method involves the Friedel-Crafts acylation of furan with m-tolyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the furan ring to form the desired product.
Industrial Production Methods: In an industrial setting, the production of 3-(m-Tolyl)furan may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of catalyst, temperature, and reaction time are critical factors that need to be carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(m-Tolyl)furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form dihydrofuran derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the furan ring, allowing for the introduction of different substituents. For example, nitration can be achieved using nitric acid and sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid and sulfuric acid for nitration.
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Nitro-substituted furans.
Applications De Recherche Scientifique
3-(m-Tolyl)furan has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its derivatives have shown promise in preclinical studies.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(m-Tolyl)furan depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparaison Avec Des Composés Similaires
- 2-(m-Tolyl)furan
- 4-(m-Tolyl)furan
- 3-(p-Tolyl)furan
Comparison: 3-(m-Tolyl)furan is unique due to the position of the tolyl group on the furan ring This positional isomerism can lead to differences in reactivity and biological activity
Propriétés
Numéro CAS |
80866-23-5 |
|---|---|
Formule moléculaire |
C11H10O |
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
3-(3-methylphenyl)furan |
InChI |
InChI=1S/C11H10O/c1-9-3-2-4-10(7-9)11-5-6-12-8-11/h2-8H,1H3 |
Clé InChI |
UPWNBEFGIHTICP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=COC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1(2H)-Isoquinolinone, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-](/img/structure/B12891978.png)
![2-(Difluoromethoxy)benzo[d]oxazole-7-acetic acid](/img/structure/B12891982.png)
![N-[(1-Ethylpyrrolidin-2-yl)methyl]-2,4,5-trimethoxybenzene-1-sulfonamide](/img/structure/B12891986.png)
